molecular formula C18H18O3 B6416566 (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 358656-32-3

(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6416566
CAS No.: 358656-32-3
M. Wt: 282.3 g/mol
InChI Key: YXCZJHXAKSQQIX-JLHYYAGUSA-N
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Description

(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-ethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or other functionalized derivatives.

Scientific Research Applications

(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: The compound is used in the development of organic materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-Ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to interact with molecular targets and its overall stability.

Properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-18-7-5-4-6-15(18)10-13-17(19)14-8-11-16(20-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZJHXAKSQQIX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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